Azetidine-3-carbonitrile hydrochloride
Description
Azetidine-3-carbonitrile hydrochloride (CAS: 345954-83-8) is a nitrogen-containing heterocyclic compound with the molecular formula C₄H₆N₂·HCl and a molecular weight of 118.6 g/mol . It features a four-membered azetidine ring substituted with a nitrile group at the 3-position, stabilized as a hydrochloride salt. This compound is widely utilized in medicinal chemistry as a versatile building block for synthesizing bioactive molecules, particularly in kinase inhibitors and BCL6-targeting agents . Industrial applications include its use in pharmaceuticals, agrochemicals, and specialty chemical synthesis .
Key physicochemical properties:
Structure
2D Structure
Properties
IUPAC Name |
azetidine-3-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2.ClH/c5-1-4-2-6-3-4;/h4,6H,2-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZQSPDYIKSJCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662566 | |
| Record name | Azetidine-3-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345954-83-8 | |
| Record name | Azetidine-3-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | azetidine-3-carbonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Azetidine-3-carbonitrile hydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in research, and relevant case studies.
Structural Characteristics
This compound features a four-membered azetidine ring with a carbonitrile functional group. This structure contributes to its reactivity and interaction with biological systems.
| Property | Description |
|---|---|
| Molecular Formula | C₄H₅ClN₂ |
| Molecular Weight | 116.55 g/mol |
| Functional Groups | Azetidine ring, carbonitrile |
| Solubility | Enhanced by the hydrochloride salt form |
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitrile group serves as a reactive site for protein binding, while the azetidine ring provides structural rigidity, which can influence the compound's pharmacokinetics and bioavailability.
In particular, studies have shown that azetidine derivatives can inhibit specific protein interactions and enzymatic activities, making them valuable in drug discovery and development. For instance, research indicates that this compound exhibits inhibitory effects on BCL6, a transcriptional repressor implicated in various cancers .
Inhibition of BCL6
A notable study investigated the use of this compound as a chemical probe for BCL6 inhibition. The compound demonstrated an IC50 value of 4.8 nM in biochemical assays, indicating potent inhibitory activity against this target . The optimization of this scaffold led to the discovery of even more potent derivatives, emphasizing the importance of azetidine-based compounds in cancer research.
Structure-Activity Relationship (SAR)
Research has also focused on the structure-activity relationships of azetidine derivatives. A study evaluated various analogs for their effects on STAT3 activity in cancer cells. While some compounds exhibited sub-micromolar potency in cell-free assays, their cellular activities were limited due to poor membrane permeability . This highlights the need for modifications to enhance bioavailability while retaining biological efficacy.
Case Studies
- BCL6 Inhibition Study : This study revealed that this compound could effectively inhibit BCL6, leading to decreased proliferation in cancer cells. The research underscored the significance of optimizing chemical structures for improved potency and selectivity .
- STAT3 Activity Modulation : In another investigation, azetidine derivatives were tested for their ability to modulate STAT3 activity in breast cancer cell lines. Despite promising results in vitro, the compounds showed limited effectiveness in cellular assays due to solubility issues . This case illustrates the challenges faced in translating biochemical activity into therapeutic applications.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with related compounds is presented below:
| Compound Name | IC50 (nM) | Biological Target | Notes |
|---|---|---|---|
| This compound | 4.8 | BCL6 | Potent inhibitor; requires further optimization |
| 3-(methylsulfanyl)azetidine-3-carbonitrile | Varies | Various enzymes | Used as a building block in synthesis |
| 3-(5-Bromopyridin-2-yl)azetidine-3-carbonitrile | Not specified | Unknown | Exhibits notable biological activities |
Scientific Research Applications
Medicinal Chemistry Applications
CNS Stimulants and Antihypertensive Agents
Research indicates that derivatives of azetidine compounds can exhibit central nervous system (CNS) stimulant properties and antihypertensive effects. Azetidine-3-carbonitrile hydrochloride serves as an intermediate in synthesizing novel azetidinone derivatives, which have shown hypotensive activity and potential use in treating hypertension . The compound's structure allows for modifications that can enhance its pharmacological profile, making it a candidate for developing new therapeutic agents.
Biologically Active Compound Synthesis
this compound is employed as a precursor in the synthesis of various biologically active compounds. For instance, it has been utilized in the preparation of azetidine-3-carboxylic acid derivatives, which are noted for their potential pharmacological activities, including gametocidal and anti-obesity effects . These derivatives have been incorporated into drug candidates targeting specific receptors, such as the CB1 receptor for obesity treatment .
Synthetic Organic Chemistry
Building Block for Complex Molecules
The compound is recognized as a versatile building block in organic synthesis. Its strained ring structure makes it an excellent candidate for ring-opening reactions, leading to the formation of highly substituted amines or expanded ring systems. This property is particularly useful in synthesizing complex molecules with specific stereochemical configurations .
Reactivity and Functionalization
this compound can undergo various chemical transformations, including nucleophilic substitutions and cycloadditions. These reactions allow chemists to introduce functional groups that can enhance the biological activity of the resulting compounds . The ability to modify the azetidine core facilitates the design of novel compounds with tailored properties.
Case Study 1: Synthesis of Azetidine Derivatives
A study demonstrated the synthesis of azetidine derivatives starting from this compound via nucleophilic substitution reactions. The resulting compounds exhibited promising biological activities, including antimicrobial properties. This highlights the compound's utility as a precursor in developing new antibiotics .
Case Study 2: Antihypertensive Activity
Another research effort focused on synthesizing 3-azetidinones from this compound. These derivatives were evaluated for their antihypertensive effects in animal models, showing significant reductions in blood pressure. This research underscores the potential therapeutic applications of azetidine-based compounds in managing hypertension .
Summary Table of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | CNS stimulants, antihypertensive agents | Potential for treating hypertension and CNS disorders |
| Synthetic Organic Chemistry | Building block for complex molecules | Useful in ring-opening and functionalization reactions |
| Biologically Active Compounds | Precursor for drug development | Synthesis of compounds with antimicrobial and anti-obesity activities |
Comparison with Similar Compounds
Comparison with Similar Compounds
Azetidine derivatives share structural similarities but differ in functional groups, reactivity, and applications. Below is a systematic comparison:
Structural and Functional Group Analysis
Pharmacological Relevance
- Methyl azetidine-3-carboxylate HCl (CAS 100202-39-9) is employed in prodrug development due to its ester moiety, which enhances bioavailability .
Research Findings and Industrial Relevance
- Medicinal Chemistry: Azetidine-3-carbonitrile HCl’s nitrile group enables selective modifications in kinase inhibitors, as demonstrated in the synthesis of tricyclic quinolinones targeting BCL6 .
- Industrial Scalability : Suppliers like Combi-Blocks Inc. and PharmaBlock Sciences offer bulk quantities (up to 25 kg) for agrochemical and pharmaceutical manufacturing .
- Comparative Stability: The hydrochloride salt form enhances stability and solubility compared to non-salt derivatives (e.g., Azetidine-3-carboxylic acid) .
Preparation Methods
Synthetic Route
Step 1: Formation of Imine Intermediate
Starting from a 3-substituted base (such as 1,2-epoxypropane derivatives), an imine intermediate is formed by condensation with benzaldehyde derivatives and ammonia or ammonium salts.
Step 2: Hydrolysis to Hydroxylamine Salt
The imine intermediate undergoes hydrolysis in acidic conditions (preferably hydrochloric acid) at mild temperatures (20–30°C) for 10–20 hours in solvents like isopropanol or ethanol. This step avoids the use of Pd/C catalysts or hydrogen atmosphere, making it suitable for large-scale production.
Step 3: Ring Closure Reaction
The hydroxylamine salt intermediate is cyclized under basic conditions using bases such as potassium carbonate or sodium bicarbonate at elevated temperatures (70–100°C) for 3–10 hours in polar solvents (e.g., ethanol, isopropanol, or n-butanol). The nitrogen atom attacks the carbon bearing the leaving group, resulting in azetidine ring formation.
Step 4: Acidification
The cyclized product is acidified with hydrochloric acid to yield the azetidine hydrochloride salt.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Solvent(s) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Hydrolysis | HCl (acid), no Pd/C catalyst | 20–30 | 10–20 | Isopropanol, Ethanol | High | Mild conditions, no hydrogen required |
| Ring Closure | K2CO3 or NaHCO3 (base) | 70–100 | 3–10 | Ethanol, Isopropanol | Moderate | Dropwise addition enhances cyclization |
| Acidification | HCl solution | 0–5 | 1–2 | Ethanol/Acetic acid | - | Precipitates azetidine hydrochloride |
Example yields reported include 66% and 40% under slightly varying solvent and base conditions.
Advantages
- Avoids complex catalytic hydrogenation steps
- Mild reaction conditions suitable for scale-up
- Readily available starting materials
- High purity of final product (HPLC purity >98%)
Alternative Synthetic Routes from Azetidine Derivatives
Another approach involves the synthesis of azetidine derivatives via substitution reactions on azetidine rings or their precursors, followed by functionalization to introduce the nitrile group.
General Process
- Preparation of azetidine intermediates with suitable leaving groups (e.g., mesylates, tosylates)
- Nucleophilic substitution with cyanide sources to introduce the carbonitrile moiety at the 3-position
- Formation of the hydrochloride salt by treatment with HCl
This approach is often supported by patents describing azetidine derivative synthesis for combinatorial chemistry and pharmaceutical intermediates, emphasizing the versatility of azetidine scaffolds.
Research Findings and Characterization
- The key intermediate hydroxylamine salts and azetidine hydrochlorides are characterized by ^1H NMR spectroscopy, confirming the ring structure and substitution pattern.
- Reaction monitoring is commonly performed by thin-layer chromatography (TLC).
- Purity of the final this compound is typically above 98%, suitable for pharmaceutical applications.
- The synthetic methods avoid harsh conditions and expensive catalysts, enhancing industrial feasibility.
Summary Table of Preparation Methods
| Method | Key Steps | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Epoxypropane ring-opening & cyclization | Imine formation → Hydrolysis → Cyclization → Acidification | Mild acid hydrolysis (20–30°C), base cyclization (70–100°C) | Mild, scalable, catalyst-free | Moderate yield variability |
| Direct substitution on azetidine | Substitution with cyanide → Salt formation | Nucleophilic substitution, HCl treatment | Versatile, suitable for derivatives | Requires azetidine precursors |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Azetidine-3-carbonitrile hydrochloride, and how is its purity validated?
- Synthesis : Common methods include nucleophilic substitution or ring-closing reactions of azetidine precursors. For example, substitution of halogenated intermediates with cyanide groups under controlled pH and temperature conditions .
- Purity Validation : Use gas chromatography (GC) with hydrogen flame ionization detection, as detailed in analogous protocols for related compounds. Column parameters (e.g., 3 mm ID, 2 m length) and temperature gradients (125°C to 150°C) optimize separation . Confirm purity via NMR (¹H/¹³C) and IR spectroscopy to verify functional groups and structural integrity .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear safety goggles, impervious gloves, and lab coats. Use fume hoods for ventilation to avoid inhalation of aerosols .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite), avoid water contact to prevent dispersion, and dispose of waste according to hazardous chemical guidelines .
- Storage : Store in sealed containers at -20°C (stable for years) or 4°C (stable for months). Avoid exposure to strong acids/oxidizers .
Q. How is the solubility of this compound characterized in common solvents?
- Methodology : Perform incremental solubility tests in polar (water, methanol) and nonpolar (DCM, ethyl acetate) solvents. Monitor dissolution via UV-Vis spectroscopy or turbidity measurements. Note that hydrochloride salts typically exhibit higher aqueous solubility than free bases .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for derivatizing this compound?
- Reaction Optimization : Screen catalysts (e.g., palladium for cross-coupling), solvents (DMF, THF), and temperatures. Use design-of-experiments (DoE) to identify optimal parameters. For example, amination reactions may require 60–80°C and inert atmospheres to prevent decomposition .
- Analysis : Track reaction progress via LC-MS and isolate intermediates using preparative HPLC. Compare yields under varying conditions to refine protocols .
Q. What strategies address contradictions in reported biological activities of azetidine derivatives?
- Data Reconciliation : Cross-validate assays (e.g., enzyme inhibition vs. cellular uptake) using standardized protocols. Replicate studies under identical conditions to isolate variables (e.g., pH, cell lines) .
- Computational Modeling : Perform molecular docking (AutoDock, Schrödinger) to predict binding affinities and compare with experimental IC₅₀ values. Address discrepancies by evaluating stereochemical or hydration effects .
Q. How does this compound behave under extreme pH or thermal stress?
- Stability Studies : Incubate the compound in buffers (pH 2–12) at 25–80°C. Monitor degradation via HPLC and identify byproducts using high-resolution mass spectrometry (HR-MS). Note decomposition above 100°C, releasing toxic fumes (e.g., HCN) .
- Incompatibilities : Avoid strong acids/alkalis, which hydrolyze the nitrile group to carboxylic acids, altering reactivity .
Methodological Considerations
- Toxicity Assessment : While no carcinogenic risk is reported per IARC/NTP, conduct Ames tests for mutagenicity and acute toxicity assays (rodent models) for safety profiling .
- Environmental Impact : Despite limited ecotoxicology data, follow precautionary measures to prevent soil/water contamination due to potential bioaccumulation risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
